![molecular formula C30H23BrN4O2S B2985258 4-[2-(Benzenesulfonyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole CAS No. 397275-23-9](/img/structure/B2985258.png)

4-[2-(Benzenesulfonyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

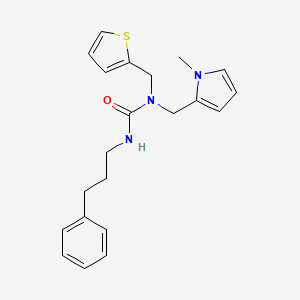

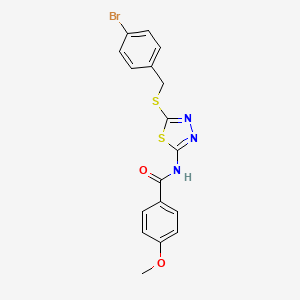

The compound “4-[2-(Benzenesulfonyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with a benzenesulfonyl group, a bromophenyl group, and a diphenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the attachment of the various substituents. One possible starting material could be 4-bromobenzenesulfonyl chloride, which is used as an activating agent in the synthesis of various compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be low in water but high in organic solvents due to the presence of multiple aromatic rings .Applications De Recherche Scientifique

Antibacterial Activity

Pyrazolines, including our compound, have demonstrated antibacterial properties in various studies . Researchers have reported activity against both Gram-positive and Gram-negative bacteria. These findings suggest potential applications in developing novel antibiotics.

Antifungal Potential

The compound has also exhibited antifungal activity . Given the increasing prevalence of fungal infections and the need for new antifungal agents, this property is promising for drug development.

Antiparasitic Effects

Studies have hinted at the antiparasitic potential of pyrazolines, including our compound . Investigating its efficacy against specific parasites could lead to therapeutic breakthroughs.

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases. Some pyrazolines, including our compound, have shown anti-inflammatory effects . Further research could explore its mechanisms and potential clinical applications.

Antioxidant Activity

Oxidative stress contributes to cellular damage and disease progression. Pyrazolines have been investigated as antioxidants, scavenging free radicals and protecting cells . Our compound’s antioxidant potential warrants exploration.

Neurotoxicity Assessment

Our compound was studied for its effects on acetylcholinesterase (AchE) activity in the brain of rainbow trout alevins . AchE is essential for normal nerve function, and alterations in its activity can impact behavior and survival. Investigating neurotoxicity is crucial for assessing safety.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission .

Mode of Action

The compound interacts with AchE, affecting its activity . This reduction in activity can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .

Biochemical Pathways

The compound’s interaction with AchE can lead to an increase in reactive oxygen species (ROS) and free radicals . These compounds are produced through routine metabolic pathways but can increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development .

Pharmacokinetics

The compound’s interaction with ache suggests it is able to cross the blood-brain barrier and interact with enzymes in the brain

Result of Action

The compound’s action results in a decrease in AchE activity, leading to changes in nerve pulse transmission . This can result in behavioral changes and movement impairment . Additionally, the compound’s interaction with AchE can lead to an increase in ROS, which can cause cellular damage .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s efficacy may be affected by the presence of other compounds or environmental stressors that also increase ROS

Propriétés

IUPAC Name |

4-[2-(benzenesulfonyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H23BrN4O2S/c31-24-18-16-22(17-19-24)28-20-29(35(32-28)38(36,37)26-14-8-3-9-15-26)27-21-34(25-12-6-2-7-13-25)33-30(27)23-10-4-1-5-11-23/h1-19,21,29H,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOOQBYTXBDXAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H23BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Benzenesulfonyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2985177.png)

![N-[3,5-bis(trifluoromethyl)cyclohexyl]-6-chloropyridine-3-carboxamide](/img/structure/B2985182.png)

![6-Benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2985186.png)

![2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2985188.png)

![6-(3-Chloro-4-methoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985189.png)

![N,N-dimethyl-2-[(2-methylpyrimidin-4-yl)oxy]cyclohexan-1-amine](/img/structure/B2985191.png)